molecular formula C4H11N3O B13297463 3-amino-N'-hydroxy-2-methylpropanimidamide

3-amino-N'-hydroxy-2-methylpropanimidamide

Cat. No.: B13297463
M. Wt: 117.15 g/mol
InChI Key: NRGNZCHOILLCNW-UHFFFAOYSA-N
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Description

3-amino-N’-hydroxy-2-methylpropanimidamide is a chemical compound with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a propanimidamide backbone. This compound is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of isobutyronitrile with hydroxamic acid . The process begins with the reaction of isobutyronitrile with a hydroxamic salt to generate N-hydroxy-isobutyronitrile. This intermediate is then hydrolyzed to produce the final product, 3-amino-N’-hydroxy-2-methylpropanimidamide .

Industrial Production Methods

While specific industrial production methods for 3-amino-N’-hydroxy-2-methylpropanimidamide are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-amino-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-amino-N’-hydroxy-2-methylpropanimidamide include:

Uniqueness

What sets 3-amino-N’-hydroxy-2-methylpropanimidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

3-amino-N'-hydroxy-2-methylpropanimidamide

InChI

InChI=1S/C4H11N3O/c1-3(2-5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7)

InChI Key

NRGNZCHOILLCNW-UHFFFAOYSA-N

Isomeric SMILES

CC(CN)/C(=N/O)/N

Canonical SMILES

CC(CN)C(=NO)N

Origin of Product

United States

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